molecular formula C22H42N2O6 B12316741 1-Piperidinecarboxylic acid, 4-hydroxy-2-methyl-, 1,1-dimethylethylester, cis-

1-Piperidinecarboxylic acid, 4-hydroxy-2-methyl-, 1,1-dimethylethylester, cis-

Cat. No.: B12316741
M. Wt: 430.6 g/mol
InChI Key: DAHCYEZRGBEMFK-MFBWXLJUSA-N
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Description

1-Piperidinecarboxylic acid, 4-hydroxy-2-methyl-, 1,1-dimethylethylester, cis- is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 1-Piperidinecarboxylic acid, 4-hydroxy-2-methyl-, 1,1-dimethylethylester, cis- involves several steps. One common synthetic route includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Industrial production methods focus on optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen, palladium on carbon (for hydrogenation), and various oxidizing agents. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Piperidinecarboxylic acid, 4-hydroxy-2-methyl-, 1,1-dimethylethylester, cis- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-Piperidinecarboxylic acid, 4-hydroxy-2-methyl-, 1,1-dimethylethylester, cis- include:

The uniqueness of 1-Piperidinecarboxylic acid, 4-hydroxy-2-methyl-, 1,1-dimethylethylester, cis- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H42N2O6

Molecular Weight

430.6 g/mol

IUPAC Name

tert-butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate;tert-butyl (2R,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate

InChI

InChI=1S/2C11H21NO3/c2*1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h2*8-9,13H,5-7H2,1-4H3/t2*8-,9-/m10/s1

InChI Key

DAHCYEZRGBEMFK-MFBWXLJUSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)O.C[C@H]1C[C@H](CCN1C(=O)OC(C)(C)C)O

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)O.CC1CC(CCN1C(=O)OC(C)(C)C)O

Origin of Product

United States

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